molecular formula C12H13FO3 B13569648 Methyl (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate

Methyl (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B13569648
M. Wt: 224.23 g/mol
InChI Key: CRTQIYNKNGQVNW-UHFFFAOYSA-N
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Description

Methyl (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate is a chemical compound that belongs to the class of cyclobutane derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a carboxylate ester group attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile under UV light or thermal conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a fluorobenzene derivative and an appropriate cyclobutane precursor.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as osmium tetroxide or potassium permanganate.

    Esterification: The carboxylate ester group can be formed by reacting the hydroxycyclobutane derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium amide in liquid ammonia, thiourea in ethanol.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxy and carboxylate groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.

Comparison with Similar Compounds

Methyl (1s,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate can be compared with other similar compounds, such as:

    Methyl (1s,3s)-1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Methyl (1s,3s)-1-(2-bromophenyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure but with a bromine atom instead of a fluorine atom.

    Methyl (1s,3s)-1-(2-methylphenyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure but with a methyl group instead of a fluorine atom.

These compounds share structural similarities but differ in their chemical properties and reactivity due to the different substituents on the phenyl ring. The presence of the fluorine atom in this compound imparts unique electronic and steric effects, influencing its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

methyl 1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C12H13FO3/c1-16-11(15)12(6-8(14)7-12)9-4-2-3-5-10(9)13/h2-5,8,14H,6-7H2,1H3

InChI Key

CRTQIYNKNGQVNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)O)C2=CC=CC=C2F

Origin of Product

United States

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